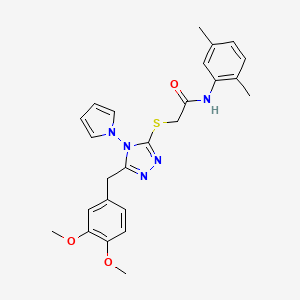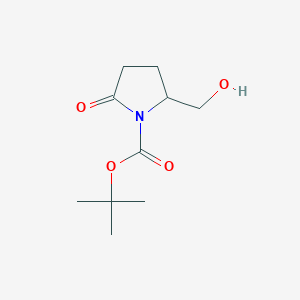
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as BOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPP is a piperidine derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In neuroscience, this compound has been used to selectively block the activity of certain ion channels in the brain, allowing researchers to study their function. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, leading to decreased cell viability and increased apoptosis. In neuroscience, this compound has been used to selectively block the activity of certain ion channels in the brain, leading to changes in neuronal activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as improved mechanical strength and thermal stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique structure, which allows for selective targeting of specific enzymes or ion channels. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields with careful optimization of the synthesis process. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. In medicinal chemistry, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of various diseases. In neuroscience, this compound could be used to study the function of other ion channels in the brain, or to develop new tools for studying neuronal activity. In materials science, this compound could be used as a building block for the synthesis of novel materials with even more unique properties, such as improved electrical conductivity or optical properties. Overall, the unique structure and potential applications of this compound make it a promising candidate for further research in various scientific fields.
Synthesemethoden
The synthesis of N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 1-benzyl-3-pyrrolidinone with propargyl bromide to form 1-benzyl-3-(prop-2-yn-1-yl)pyrrolidin-2-one. This intermediate is then reacted with piperidine-4-carboxylic acid to produce this compound. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, this compound has been used as a tool to study the function of certain ion channels in the brain. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-10-22-11-8-17(9-12-22)20(25)21-18-13-19(24)23(15-18)14-16-6-4-3-5-7-16/h1,3-7,17-18H,8-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIGZHKHZCUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)



![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)




![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)